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Compound of Interest

4-lodo-1-methyl-1H-pyrazole-3-
Compound Name:
carboxylic acid

cat. No.: B1269907

CAS Number: 6647-98-9
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-lodo-1-methyl-1H-pyrazole-3-
carboxylic acid, a heterocyclic compound with potential applications in medicinal chemistry
and drug discovery. The document details its physicochemical properties, spectroscopic data, a
plausible synthesis protocol, and explores its potential biological activities based on the known
pharmacology of related pyrazole derivatives.

Physicochemical and Spectroscopic Data

Quantitative data for 4-lodo-1-methyl-1H-pyrazole-3-carboxylic acid are summarized in the
tables below for easy reference and comparison.

Table 1: Physicochemical Properties
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Property Value Source
CAS Number 6647-98-9 [11[2][3]
Molecular Formula CsHsIN20:2 [3114]
Molecular Weight 252.01 g/mol [4]

] ] 59-64 °C (for precursor 4-lodo-
Melting Point [5]
1-methyl-1H-pyrazole)

Boiling Point Not available

Solubility Not available
UQPXGRAYQOWZOD-

InChlKey

UHFFFAOYSA-N

SMILES CN1C=C(l)C(=N1)C(=0)O [1][3]

Note: An experimental melting point for the final carboxylic acid is not readily available in the
reviewed literature. The provided melting point is for the key intermediate, 4-lodo-1-methyl-1H-
pyrazole.

Table 2: Spectroscopic Data
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Spectrum Type Key Features and Interpretation

Expected signals: a singlet for the N-methyl

protons (around 3.9-4.1 ppm), a singlet for the
1H NMR pyrazole ring proton (C5-H, likely downfield,

>7.5 ppm), and a broad singlet for the carboxylic

acid proton (highly variable, >10 ppm).

Expected signals: N-methyl carbon (around 40

ppm), pyrazole ring carbons (C3, C4, C5), and a

carboxylic acid carbonyl carbon (around 160-
13C NMR _ -

170 ppm). The carbon bearing the iodine (C4)

would be expected at a lower field compared to

an unsubstituted pyrazole.

The mass spectrum is expected to show a
molecular ion peak (M+) at m/z 252. Key

Mass Spectrometry (MS) fragmentation patterns for carboxylic acids
include the loss of OH (M-17) and COOH (M-
45).[6][7]

Note: Experimentally obtained spectra for 4-lodo-1-methyl-1H-pyrazole-3-carboxylic acid
are not publicly available. The interpretations are based on general principles of NMR and MS
for similar structures. A mass spectrum (GC) of the title compound is available on SpectraBase,
but requires a subscription for full access.[8]

Synthesis Methodology

A plausible and efficient two-step synthesis for 4-lodo-1-methyl-1H-pyrazole-3-carboxylic
acid is outlined below. This protocol is a composite based on established methods for the
synthesis of the precursor and the subsequent carboxylation reaction.

Diagram 1: Proposed Synthesis Workflow
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Proposed Synthesis of 4-lodo-1-methyl-1H-pyrazole-3-carboxylic acid

1-Methylpyrazole

lodine, Oxidant (e.g., H202)

Step 1: lodination

4-lodo-1-methyl-1H-pyrazole

n-BuLi, then COz

Step 2: Carboxylation

4-lodo-1-methyl-1H-pyrazole-3-carboxylic acid

Click to download full resolution via product page

Caption: A two-step synthetic route to the target compound.

Experimental Protocol

Step 1: Synthesis of 4-lodo-1-methyl-1H-pyrazole
This procedure is adapted from a patented method for the iodination of 1-methylpyrazole.[8]

o Materials: 1-Methylpyrazole, lodine (I2), Hydrogen Peroxide (H202, 35-50% aqueous
solution), Sodium Hydroxide (NaOH) solution (10-30 wt%).
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e Procedure:

o

In a reaction flask, charge 1-methylpyrazole and iodine (molar ratio 1:1.0-1.3).
Heat the mixture to 40-80 °C with stirring.

Slowly add the agueous hydrogen peroxide solution dropwise over 1-5 hours, maintaining
the reaction temperature. The oxidant reacts with the hydrogen iodide formed during the
reaction to regenerate iodine, thus improving the overall yield.[8]

After the addition is complete, continue stirring for an additional 1-12 hours, monitoring the
reaction progress by TLC or GC.

Once the reaction is complete, cool the mixture and adjust the pH to 5-9 with the sodium
hydroxide solution.

Cool the mixture further to induce crystallization.

Collect the light yellow crystals of 4-iodo-1-methyl-1H-pyrazole by filtration, wash with cold
water, and dry under vacuum.[8]

o Expected Yield: 86-95%.[8]

Step 2: Synthesis of 4-lodo-1-methyl-1H-pyrazole-3-carboxylic acid

This step involves the regioselective carboxylation of the synthesized 4-iodo-1-methyl-1H-

pyrazole at the C3 position via a lithiation-carboxylation sequence. This is a common method

for the introduction of a carboxylic acid group onto a heterocyclic ring.

e Materials: 4-lodo-1-methyl-1H-pyrazole, n-Butyllithium (n-BuLi) in hexanes, Dry Carbon
Dioxide (COz, solid or gas), Anhydrous Diethyl Ether or Tetrahydrofuran (THF), Hydrochloric
Acid (HCI, aqueous solution).

e Procedure:

o

Dissolve 4-iodo-1-methyl-1H-pyrazole in the anhydrous solvent in a flame-dried, three-
necked flask under an inert atmosphere (e.g., argon or nitrogen).
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o Cool the solution to -78 °C using a dry ice/acetone bath.

o Slowly add a solution of n-butyllithium (1.1 equivalents) dropwise, maintaining the
temperature below -70 °C. The C3 proton of the pyrazole ring is the most acidic and will
be preferentially deprotonated.

o Stir the resulting solution at -78 °C for 1-2 hours.

o Quench the reaction by adding an excess of crushed dry ice or by bubbling dry carbon
dioxide gas through the solution.

o Allow the reaction mixture to slowly warm to room temperature.
o Add water to the reaction mixture and separate the aqueous layer.

o Wash the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or hexanes)
to remove any unreacted starting material.

o Acidify the aqueous layer to a pH of 3-4 with the hydrochloric acid solution to precipitate
the carboxylic acid.

o Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield
4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid.

Potential Biological Activities and Applications in
Drug Discovery

While no specific biological activities have been reported for 4-lodo-1-methyl-1H-pyrazole-3-
carboxylic acid, the pyrazole scaffold is a well-established pharmacophore present in
numerous approved drugs.[1] The biological activities of structurally related compounds
suggest several potential therapeutic applications for this molecule.

» Kinase Inhibition: Pyrazole derivatives are known to be potent inhibitors of various kinases,
including c-Jun N-terminal kinases (JNKs) and p38 MAP kinase, which are implicated in
inflammatory diseases and neurodegenerative disorders.[6][9][10] The specific substitution
pattern of the target molecule could confer selectivity for certain kinases.
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» Anti-inflammatory and Antibacterial Activity: Pyrazole-3-carboxylic acid derivatives have been
investigated as carriers for nitric oxide (NO), a key signaling molecule in inflammation and
the immune response.[11] By functionalizing the carboxylic acid group, it may be possible to
develop prodrugs that release NO and exhibit anti-inflammatory and antibacterial properties.

o Antifungal Activity: Several commercial fungicides are amides derived from pyrazole
carboxylic acids, acting as succinate dehydrogenase inhibitors (SDHIs).[12][13] This
suggests that derivatives of 4-lodo-1-methyl-1H-pyrazole-3-carboxylic acid could be
explored for their antifungal potential.

Proposed Biological Screening Workflow

Given the lack of specific biological data, a general workflow for the initial screening of 4-lodo-
1-methyl-1H-pyrazole-3-carboxylic acid is proposed.

Diagram 2: Biological Screening Workflow
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Proposed Biological Screening Workflow

Initial Screening

4-lodo-1-methyl-1H-pyrazole-3-carboxylic acid

Cytotoxicity Assay
(e.g., MTT, LDH)

TargetB

Kinase Inhibition Panel
(INK, p38, etc.)

ased Screening

Enzyme Inhibition Assays

Antimicrobial Assays
(e.g., SDH) (Bacteria, Fungi)

(e.g., NO release, cytokine production)

Anti-inflammatory Assays

Caption: A general workflow for evaluating the biological activity.
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This workflow begins with an assessment of the compound's general cytotoxicity. Non-toxic
concentrations would then be used in a panel of target-based and phenotypic screens to
identify potential biological activities. Promising "hits" would then proceed to lead optimization
and in vivo studies.

Conclusion

4-lodo-1-methyl-1H-pyrazole-3-carboxylic acid is a readily synthesizable heterocyclic
compound. While its specific physicochemical and biological properties are not yet fully
characterized in the public domain, its structural similarity to known bioactive molecules,
particularly in the areas of kinase inhibition and anti-inflammatory/antimicrobial applications,
makes it a compound of interest for further investigation in drug discovery and development.
The experimental protocols and screening strategies outlined in this guide provide a framework
for future research into this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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